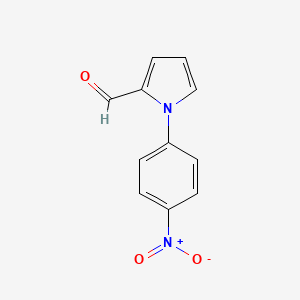

1-(4-ニトロフェニル)-1H-ピロール-2-カルバルデヒド

概要

説明

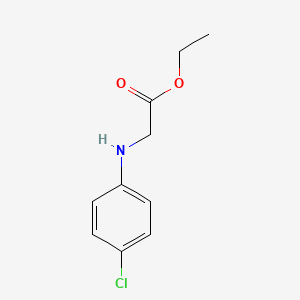

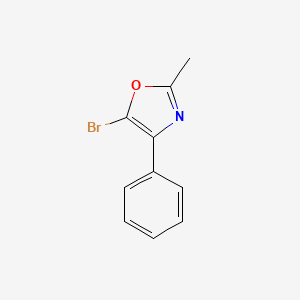

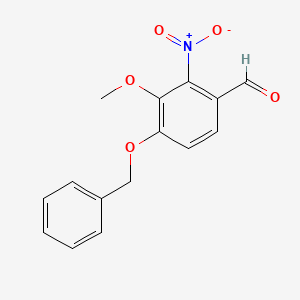

“1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” is likely a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached . The exact properties and characteristics of this specific compound would need to be determined experimentally or through detailed computational analysis.

Synthesis Analysis

While the exact synthesis of “1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” is not available, similar compounds are often synthesized through reactions involving nitrophenyl groups and pyrrole derivatives . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of “1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” would likely involve a pyrrole ring attached to a nitrophenyl group. The exact structure and conformation would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” would depend on the specific conditions and reactants present. Nitrophenyl groups can undergo various reactions, including reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde” would need to be determined experimentally. Factors such as solubility, melting point, boiling point, and reactivity would depend on the exact structure of the compound .科学的研究の応用

有機合成

1-(4-ニトロフェニル)-1H-ピロール-2-カルバルデヒドは、有機合成において汎用性の高い中間体です。反応性の高いアルデヒド基により、様々なヘテロ環状化合物の合成に使用できます。 例えば、シッフ塩基形成反応を起こすことができ、これは多くの合成変換の前駆体となります 。 さらに、ニトロ基をアミンに還元することで、医薬品化学において価値のあるアミノピロール誘導体を合成する経路を提供します .

医薬品

医薬品研究において、この化合物の誘導体は、潜在的な治療薬として有望視されています。ニトロ基は、抗炎症作用および鎮痛作用を有する化合物を作成するために修飾することができます。 さらに、ピロール環は、中枢神経系を標的とする薬物によく見られるモチーフであり、新しい神経活性薬の開発において重要な化合物となっています .

農薬

ピロール部分は、多くの生物活性を持つ天然物に見られます。そのため、1-(4-ニトロフェニル)-1H-ピロール-2-カルバルデヒドは、除草剤や殺虫剤などの農薬の合成における出発物質として使用できます。 構造修飾により、活性と選択性の向上した新規化合物を開発することができます .

材料科学

この化合物は、有機半導体の合成に用いられることで、材料科学に貢献することができます。 ピロール系ポリマーは、電気伝導性と安定性で知られており、電子デバイスへの応用に適しています .

分析化学

分析化学において、1-(4-ニトロフェニル)-1H-ピロール-2-カルバルデヒドの誘導体は、酵素アッセイ用の発色基質として使用できます。 特にニトロフェニル基は、ホスファターゼなどの酵素の基質によく見られる部分であり、ニトロフェノール部分の放出に伴う吸光度の変化によって酵素活性をモニタリングできます .

生化学

この化合物の生化学的応用には、生体分子の合成のための前駆体としての使用が含まれます。 アルデヒド基は、糖やペプチドを結合して、糖複合体やペプチドミメティクスを生成することができます。これらは、生物学的プロセスの研究や潜在的な薬物として有用です .

環境科学

環境科学は、環境センサの開発における1-(4-ニトロフェニル)-1H-ピロール-2-カルバルデヒドの使用から恩恵を受けることができます。 その構造アナログは、環境中の汚染物質や毒素を検出するように設計することができ、環境モニタリングと浄化の取り組みを支援します .

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been shown to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .

Pharmacokinetics

Similar compounds, such as apixaban, have been reported to have linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. For instance, the catalytic reduction of 4-nitrophenol, a compound with a similar nitrophenyl group, has been shown to be affected by various parameters, including the presence of alcohols in the reaction mixture . The addition of methanol, ethanol, or isopropanol to the reaction mixture leads to a dramatic decrease in the reaction rate .

実験室実験の利点と制限

1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of ways, including as a reagent, catalyst, or as a building block in organic synthesis. It is also a relatively stable compound, with a high solubility in aqueous solutions and a low cost. However, there are some limitations to its use in lab experiments. It is not soluble in organic solvents, and it is not as stable as other compounds. In addition, it is not as effective as other compounds in some enzymatic reactions.

将来の方向性

There are a number of potential future directions for research on 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential use in drug development. Additionally, there is potential for further research into its use as a reagent, catalyst, or building block in organic synthesis. Finally, there is potential for further research into its potential use as an inhibitor of various enzymes, as well as its potential use in the study of the regulation of gene expression and cell signaling pathways.

Safety and Hazards

特性

IUPAC Name |

1-(4-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-8-11-2-1-7-12(11)9-3-5-10(6-4-9)13(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWFRXCIWBFGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340457 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30186-41-5 | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)